4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane

Metabolic Stability Intrinsic Clearance Bioisostere

4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 2305254-69-5) is a member of the 2-oxabicyclo[2.1.1]hexane (oxaBCH) class. This scaffold has been validated as a valuable saturated bioisostere for ortho- and meta-substituted benzenes.

Molecular Formula C6H9BrO
Molecular Weight 177.041
CAS No. 2305254-69-5
Cat. No. B2629549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane
CAS2305254-69-5
Molecular FormulaC6H9BrO
Molecular Weight177.041
Structural Identifiers
SMILESC1C2CC1(CO2)CBr
InChIInChI=1S/C6H9BrO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4H2
InChIKeyWTANHVUQECOVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 2305254-69-5): A Strategic Building Block for Saturated Benzene Bioisosteres


4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 2305254-69-5) is a member of the 2-oxabicyclo[2.1.1]hexane (oxaBCH) class [1]. This scaffold has been validated as a valuable saturated bioisostere for ortho- and meta-substituted benzenes [1]. The compound is a bridged bicyclic structure containing an ether oxygen and a reactive bromomethyl handle at the bridgehead position. Its primary utility lies in its function as a key synthetic precursor for introducing the oxaBCH core into more complex molecules, enabling the exploration of chemical space distinct from flat aromatic rings [1].

Why the Specific 4-(Bromomethyl) Isomer of 2-Oxabicyclo[2.1.1]hexane Cannot Be Arbitrarily Substituted


Within the 2-oxabicyclo[2.1.1]hexane class, the precise positioning of functional handles, known as 'exit vectors,' dictates the three-dimensional geometry and therefore the biological and physicochemical properties of the final molecule [1]. The 4-substituted isomer, such as 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane, provides a specific spatial arrangement that can act as a bioisostere for ortho-substituted benzenes. Its close analog, 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 2253631-03-5), possesses a different exit vector geometry and is not a direct substitute, as it will project attached functional groups into a different region of space . Furthermore, the oxaBCH scaffold itself, as a class, offers quantifiably different properties—such as lower lipophilicity and improved metabolic stability—compared to other saturated bioisosteres like bicyclo[2.1.1]hexane (BCH) or bicyclo[1.1.1]pentane (BCP) [1].

Quantitative Differentiation of 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 2305254-69-5) Against Comparators


Improved Metabolic Stability in Human Liver Microsomes: 2-Oxabicyclo[2.1.1]hexane (oxaBCH) vs. Bicyclo[1.1.1]pentane (BCP) in Boscalid

Incorporation of the 2-oxabicyclo[2.1.1]hexane (oxaBCH) scaffold, for which 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane is a precursor, significantly improves metabolic stability compared to the bicyclo[1.1.1]pentane (BCP) bioisostere in the agrochemical boscalid [1].

Metabolic Stability Intrinsic Clearance Bioisostere

Reduced Lipophilicity (LogD) Compared to Benzene Ring: A Consistent Trend Across Five Bioactive Molecules

Replacement of a benzene ring with the 2-oxabicyclo[2.1.1]hexane (oxaBCH) scaffold, for which 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane is a precursor, consistently reduces lipophilicity [1].

Lipophilicity LogD Bioisostere

Differential Reactivity and Synthetic Utility: 4-Bromomethyl vs. 1-Bromomethyl Isomer

The 4-(bromomethyl) substitution pattern provides a different spatial 'exit vector' compared to its 1-(bromomethyl) analog, leading to distinct molecular geometries when used as a building block . While both serve as electrophilic handles, their positioning on the oxaBCH core is non-interchangeable.

Synthetic Handle Exit Vector Scaffold

Enantioselective Synthesis: 4-Substituted 2-Oxabicyclo[2.1.1]hexanes are Accessible in High Enantiomeric Purity

Recent advances enable the enantioselective synthesis of 4,5-disubstituted 2-oxabicyclo[2.1.1]hexanes, a class to which 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane belongs [1]. This provides a path to single-enantiomer building blocks, which is crucial for applications where stereochemistry impacts biological activity.

Enantioselective Synthesis Photocatalysis Chiral

Optimal Application Scenarios for 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 2305254-69-5) in Research and Development


Lead Optimization: Improving Metabolic Stability of a Drug Candidate

A medicinal chemist seeking to replace a metabolically labile ortho-substituted phenyl ring in a lead compound can use 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane as a starting material to synthesize the corresponding oxaBCH analog. As shown with boscalid, this scaffold has the potential to dramatically reduce intrinsic clearance (e.g., from 26 to 3 µL·min⁻¹·mg⁻¹), leading to a longer half-life and better oral bioavailability [1].

Agrochemical Discovery: Enhancing Solubility and Reducing Lipophilicity

In the development of new crop protection agents, this building block can be used to generate analogs of existing agrochemicals with improved physicochemical profiles. Substitution of a benzene ring with the oxaBCH core in fluxapyroxad and boscalid has been shown to consistently reduce LogD by approximately 0.5 units and improve water solubility, while retaining antifungal bioactivity [1]. This addresses common challenges in agrochemical formulation and environmental impact.

Building a Library of sp³-Rich, Chiral Scaffolds

Research groups focused on exploring novel three-dimensional chemical space can utilize 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane as a key intermediate. The reactive bromomethyl handle allows for diversification via nucleophilic substitution [2]. Furthermore, the existence of enantioselective synthetic routes to this class of compounds [3] means that the resulting building block library can be generated in enantioenriched form, providing valuable starting points for fragment-based drug discovery and diversity-oriented synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.